molecular formula C8H5N3O3 B12352848 7-nitro-7H-phthalazin-1-one

7-nitro-7H-phthalazin-1-one

Cat. No.: B12352848
M. Wt: 191.14 g/mol
InChI Key: KSPYZZGXVIOBFX-UHFFFAOYSA-N
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Description

7-Nitro-7H-phthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family Phthalazinones are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-7H-phthalazin-1-one typically involves the nitration of phthalazin-1-one. One common method includes the reaction of phthalazin-1-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The scalability of the nitration process makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-7H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against different microbial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-nitro-7H-phthalazin-1-one varies depending on its application. In the context of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microbial cells. As an anticancer agent, it may inhibit key enzymes and pathways involved in cell proliferation, such as the inhibition of topoisomerase II and the induction of apoptosis through the activation of caspases .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

7-nitro-7H-phthalazin-1-one

InChI

InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4,6H

InChI Key

KSPYZZGXVIOBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC(=O)C2=CC1[N+](=O)[O-]

Origin of Product

United States

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